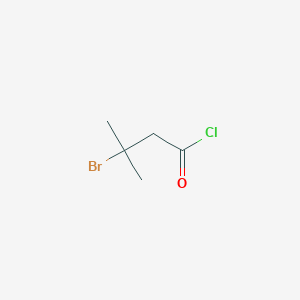
N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide, also known as PITA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PITA is a thioamide derivative of isoxazole, and its unique structure makes it an attractive candidate for drug development and other applications.
Mechanism of Action
The mechanism of action of N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. This compound has also been shown to bind to specific receptors in the brain, including the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells in animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide is its versatility in scientific research. This compound can be used in a wide range of experiments, including drug screening assays, protein structure determination, and animal models of disease. This compound is also readily available and can be synthesized in high yields and purity. However, one limitation of this compound is its potential toxicity and side effects, which must be carefully monitored in animal models and clinical trials.
Future Directions
There are several future directions for research on N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide. One area of focus is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of focus is the investigation of the mechanism of action of this compound and its interactions with specific enzymes and receptors in the body. Additionally, there is potential for the use of this compound in other fields, including materials science and catalysis. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide can be synthesized using a variety of methods, including the reaction of 4-phenylisoxazole-5-carboxylic acid with p-tolyl thioacetate in the presence of a coupling agent. Another method involves the reaction of 4-phenylisoxazole-5-carboxylic acid with thioacetamide in the presence of a dehydrating agent. The synthesis of this compound has been optimized for high yield and purity, making it a readily available compound for research purposes.
Scientific Research Applications
N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, this compound has been used to study the structure and function of proteins, including enzymes and receptors. In pharmacology, this compound has been used to investigate the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(4-phenyl-1,2-oxazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-7-9-15(10-8-13)23-12-17(21)20-18-16(11-19-22-18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMMUZBFGZTWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2718779.png)
![4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2718781.png)
![(E)-4-(Dimethylamino)-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2718782.png)

![1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2718786.png)
![Bis[(-)-pinanediolato]diboron](/img/structure/B2718788.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2718793.png)


![2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2718797.png)
![N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2718800.png)
![1-ethyl-5-{[methyl(propyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2718801.png)